molecular formula C9H13NO B118675 4-(2-Methoxyethyl)aniline CAS No. 84803-56-5

4-(2-Methoxyethyl)aniline

Cat. No.: B118675
CAS No.: 84803-56-5
M. Wt: 151.21 g/mol
InChI Key: LGBFKALRQPQBJJ-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)aniline is an aromatic amine derivative with a methoxyethyl (-CH₂CH₂OCH₃) substituent at the para position of the aniline ring. Its molecular formula is C₉H₁₃NO (molecular weight: 149.21 g/mol). The methoxyethyl group introduces moderate lipophilicity and flexibility, distinguishing it from simpler aniline derivatives.

Properties

IUPAC Name

4-(2-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBFKALRQPQBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233845
Record name 4-(2-Methoxyethyl)aniline
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84803-56-5
Record name 4-(2-Methoxyethyl)benzenamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(2-Methoxyethyl)aniline
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Record name 4-(2-Methoxyethyl)aniline
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Record name 4-(2-methoxyethyl)aniline
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Preparation Methods

Methoxyethyl Group Introduction via Alkylation

A foundational approach involves introducing the 2-methoxyethyl group to a pre-functionalized aniline derivative. For example, 4-bromoaniline can undergo nucleophilic substitution with 2-methoxyethyl Grignard reagents (e.g., CH₃OCH₂CH₂MgBr) in tetrahydrofuran (THF) at −78°C. This method typically achieves moderate yields (60–70%) but requires strict anhydrous conditions to prevent side reactions.

Reductive Amination Strategies

Reductive amination between 4-nitrobenzaldehyde and 2-methoxyethylamine offers an alternative route. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine intermediate is selectively reduced to the target amine. This method avoids harsh alkylation conditions but necessitates careful pH control to minimize over-reduction.

Catalytic Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 4-bromo-(2-methoxyethyl)benzene and ammonia or ammonia equivalents enables direct amine installation. A catalytic system of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C achieves 75–85% yields. This method benefits from excellent functional group tolerance but requires expensive catalysts.

Table 1: Comparative Performance of Catalytic Systems

Catalyst SystemSolventTemperature (°C)Yield (%)Purity (%)
Pd(OAc)₂/Xantphos/Cs₂CO₃Toluene1108298.5
CuI/1,10-phenanthrolineDMF1206895.2

Reduction of Nitro Precursors

Hydrogenation of 4-Nitro-(2-methoxyethyl)benzene

Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) in ethanol at 50 psi H₂ pressure converts nitro groups to amines efficiently. This method achieves >90% conversion but requires specialized equipment for high-pressure reactions.

Transfer Hydrogenation

Ammonium formate as a hydrogen donor in the presence of Pd/C (10 wt%) enables nitro reduction under ambient pressure. Reactions in methanol at 70°C for 6 hours yield 85–88% product. This approach reduces safety risks associated with high-pressure systems.

Protecting Group Strategies

Acetylation-Deprotection Sequences

Temporary protection of the amine group via acetylation (acetic anhydride, pyridine) allows selective functionalization of the methoxyethyl chain. Subsequent deprotection using HCl in methanol regenerates the free amine. This two-step process achieves 78–82% overall yield but increases synthetic complexity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Continuous flow systems enhance reaction control and scalability. For instance, nitration followed by continuous hydrogenation in a microreactor setup reduces reaction times from 12 hours to 30 minutes while maintaining 89% yield.

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery, particularly for toluene and methanol. Membrane filtration and distillation systems achieve >95% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(2-Methoxyethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic aromatic substitution reactions, making it a valuable building block in the production of dyes, pigments, and pharmaceuticals.

Chemical Reactions
The compound can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form sulfonic acid derivatives.
  • Reduction : Reduction reactions can convert the amine group to various amine derivatives.
  • Substitution : The aniline ring can participate in electrophilic aromatic substitution reactions.
Reaction Type Common Reagents Products Formed
OxidationPotassium permanganate, hydrogen peroxideSulfonic acid derivatives
ReductionLithium aluminum hydride, sodium borohydrideAmines or sulfides
SubstitutionHalogens, nitrating agentsHalogenated or nitrated derivatives

Biological Applications

This compound has been investigated for its potential biological activities. Its structure suggests possible interactions with biological targets, including neurotransmitter systems and protein kinases.

Case Study: Anticancer Activity
A study explored the use of aniline derivatives in anticancer agents. The incorporation of this compound into drug design may enhance the efficacy of compounds targeting specific cancer pathways by modifying their pharmacological properties .

Pharmaceutical Development

The compound has been studied for its potential therapeutic properties, particularly in neurology and oncology. It is being evaluated for applications related to:

  • Pain Management : Investigated for effects on pain pathways.
  • Neurotransmission : Potential roles in treating conditions like depression and anxiety.

Research Insights
Recent studies have highlighted the role of compounds similar to this compound in modulating adrenergic receptors, which are crucial for neurotransmission and could lead to novel treatments for neurological disorders .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other high-performance materials used in coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-(2-Methoxyethyl)aniline with structurally related aniline derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
This compound C₉H₁₃NO 149.21 -NH₂, -CH₂CH₂OCH₃ (para) Potential HDAC inhibitor
4-(2-Methoxyethoxy)aniline C₉H₁₃NO₂ 167.20 -NH₂, -OCH₂CH₂OCH₃ (para) Higher polarity due to ether oxygen
4-Methoxy-2-methylaniline C₈H₁₁NO 137.18 -NH₂, -OCH₃ (para), -CH₃ (ortho) Liquid at RT; used in dye synthesis
4-Hexyloxyaniline C₁₂H₁₉NO 193.29 -NH₂, -OCH₂(CH₂)₄CH₃ (para) High lipophilicity; membrane diffusion
N-(2-Methoxyethyl)-4-(oxadiazol-5-yl)aniline C₁₇H₁₆N₄O₂ 308.34 -NH-(CH₂CH₂OCH₃), -oxadiazole (para) Antimicrobial activity

Table 2: Reactivity and Functional Differences

Compound Electronic Effects Steric Effects Notable Reactivity
This compound Methoxyethyl group donates electrons via O, enhancing para-directing effects Moderate steric bulk from flexible chain Likely participates in electrophilic substitution (e.g., diazotization)
4-Methoxy-2-methylaniline Stronger electron donation from -OCH₃ and -CH₃ Ortho-methyl hinders substitution Used in Ullmann couplings for heterocycle synthesis
4-Hexyloxyaniline Long alkoxy chain increases lipophilicity Significant steric hindrance Limited solubility in polar solvents
4-(3-Methoxy-4-methylphenoxy)aniline Phenoxy group with -OCH₃ and -CH₃ introduces resonance effects Bulky substituent reduces reaction rates Used in polymer precursors

Key Findings:

Biological Activity: Derivatives of this compound, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent inhibition of fungal histone deacetylase (HDAC) at lower concentrations (1 µM) compared to trichostatin A (1.5 µM) . The methoxyethyl group may enhance target binding or solubility.

Synthetic Utility : Compounds like 4-Methoxy-2-methylaniline are intermediates in heterocyclic synthesis (e.g., via Pd-catalyzed cross-coupling) , while this compound’s flexible side chain could facilitate functionalization for drug discovery.

Physical Properties : The methoxyethyl group balances polarity and lipophilicity, making this compound more soluble than 4-hexyloxyaniline but less polar than 4-(2-methoxyethoxy)aniline .

Biological Activity

4-(2-Methoxyethyl)aniline, with the molecular formula C9H13NO, has garnered attention for its potential biological activities. This compound is structurally related to other aniline derivatives, which are known for various pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and safety profile.

  • Molecular Formula : C9H13NO
  • Molecular Weight : 151.21 g/mol
  • CAS Number :

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules. The aniline moiety can engage in hydrogen bonding and π-π interactions, while the methoxyethyl group may enhance lipophilicity, facilitating membrane penetration. Additionally, the compound may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Some studies suggest that amine derivatives can possess antibacterial and antifungal properties. The specific activity of this compound in this regard remains to be fully elucidated but warrants investigation due to its structural similarities.
  • Cytotoxicity : Preliminary investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity, indicating a need for further studies on the safety and efficacy of this compound in cellular models .

Case Studies and Research Findings

A review of existing literature reveals several studies that have investigated the biological implications of aniline derivatives:

  • Topoisomerase Inhibition : A study explored the design and synthesis of aniline derivatives that inhibit human topoisomerase II, a validated target for cancer treatment. While not directly studying this compound, the findings highlight the potential for similar compounds to exhibit anticancer activity through enzyme inhibition .
  • Toxicological Assessments : Toxicological profiles for related compounds indicate that they can be harmful if ingested or if they come into contact with skin. Specific studies have established NOAEL (No Observed Adverse Effect Level) values for related anilines, providing a framework for assessing the safety of this compound .
  • Comparative Analysis : When compared with other methoxy-substituted anilines, this compound may exhibit unique biological interactions due to the presence of both methoxy and ethyl groups, which can influence pharmacokinetics and bioactivity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential antibacterial/fungal effects
CytotoxicityVarying toxicity levels in cell studies
Enzyme InhibitionPossible inhibition of topoisomerase II
ToxicologyEstablished NOAEL values in related studies

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-Methoxyethyl)aniline in laboratory settings?

  • Methodological Guidance :

  • Use fume hoods or well-ventilated areas to avoid inhalation of vapors/dust (P271) .
  • Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Avoid skin contact; wash exposed areas thoroughly after handling (P264) .
  • Store in airtight containers away from oxidizing agents and heat sources.

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Synthesis Pathway :

  • Step 1 : React 4-nitroanisole with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF to introduce the methoxyethyl group .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .
  • Intermediate Characterization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Recommended Methods :

  • GC/MS : Derivatize with 4-carbethoxyhexafluorobutyryl chloride for enhanced volatility; quantify using selected ion monitoring (SIM) .
  • HPLC : Use C18 columns with UV detection at 254 nm .
  • NMR : Confirm structure via ¹H/¹³C NMR (CDCl₃ solvent; δ ~6.5–7.0 ppm for aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Conflict Resolution Strategy :

  • Case Example : Discrepancies in LCMS peaks may arise from residual solvents or byproducts. Perform high-resolution mass spectrometry (HRMS) and cross-validate with 2D NMR (COSY, HSQC) .
  • Statistical Analysis : Use principal component analysis (PCA) to differentiate spectral noise from authentic signals .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Optimization Approaches :

  • Single-Factor Experiments : Vary reaction temperature (60–100°C) and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • Catalyst Screening : Test palladium nanoparticles or Raney Ni for selective nitro reduction .
  • Workup Refinement : Use liquid-liquid extraction (EtOAc/H₂O) to isolate the product with ≥90% purity .

Q. How does the methoxyethyl substituent influence the electronic properties of aniline in conductive polymers?

  • Structure-Property Insights :

  • The electron-donating methoxyethyl group enhances solubility in polar aprotic solvents (e.g., 2-methoxyethyl ether), facilitating film formation .
  • Conductivity measurements (via four-point probe): Copolymers retain ~1 S/cm despite bulky substituents, suggesting minimal disruption to π-conjugation .

Q. What are emerging applications of this compound in agrochemical research?

  • Case Study :

  • As a precursor to Broflanilide intermediates, it enables synthesis of noncompetitive GABA receptor antagonists for pest control .
  • Mechanism : Metabolic activation yields desmethyl derivatives with resistance to cyclodienes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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